molecular formula C18H20ClN3O2 B4495262 1-(4-CHLOROPHENYL)-3-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}UREA

1-(4-CHLOROPHENYL)-3-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}UREA

Cat. No.: B4495262
M. Wt: 345.8 g/mol
InChI Key: SMVWJPJVFJWZSF-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-3-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}UREA is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chlorophenyl group, a morpholinyl group, and a phenylmethylurea moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROPHENYL)-3-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}UREA typically involves the reaction of 4-chlorophenyl isocyanate with 4-(morpholin-4-yl)benzylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-CHLOROPHENYL)-3-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-(4-CHLOROPHENYL)-3-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}UREA has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-3-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}UREA involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Chlorobenzhydryl)piperazine: Shares the chlorophenyl group but differs in the presence of a piperazine ring instead of the morpholinyl group.

    (4-Chloropheny)phenylmethylamine: Contains the chlorophenyl group and a phenylmethylamine moiety, lacking the urea linkage and morpholinyl group.

Uniqueness: 1-(4-CHLOROPHENYL)-3-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}UREA is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the morpholinyl and phenylmethylurea moieties allows for versatile applications and interactions with various molecular targets.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(4-morpholin-4-ylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c19-15-3-5-16(6-4-15)21-18(23)20-13-14-1-7-17(8-2-14)22-9-11-24-12-10-22/h1-8H,9-13H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVWJPJVFJWZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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